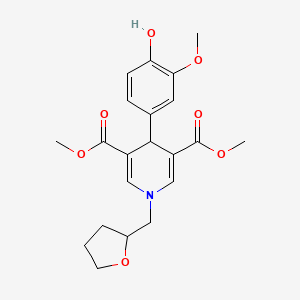

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-4-(4-Hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridin-3,5-dicarboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Hantzsch-Dihydropyridinsynthese, die die Kondensation eines Aldehyds, eines β-Ketoesters und von Ammoniak oder einem Ammoniumsalz beinhaltet. Die Reaktionsbedingungen erfordern häufig ein Lösungsmittel wie Ethanol und einen Katalysator wie Essigsäure, wobei die Reaktion unter Rückflussbedingungen durchgeführt wird.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme verwendet werden, um konstante Reaktionsbedingungen zu gewährleisten. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie wäre unerlässlich, um das gewünschte Produkt zu erhalten.

Eigenschaften

Molekularformel |

C21H25NO7 |

|---|---|

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H25NO7/c1-26-18-9-13(6-7-17(18)23)19-15(20(24)27-2)11-22(10-14-5-4-8-29-14)12-16(19)21(25)28-3/h6-7,9,11-12,14,19,23H,4-5,8,10H2,1-3H3 |

InChI-Schlüssel |

RMTWDARARIOUFX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethyl-4-(4-Hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridin-3,5-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Dihydropyridinring kann oxidiert werden, um Pyridinderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Tetrahydropyridinderivate zu bilden.

Substitution: Die Hydroxy- und Methoxygruppen am Phenylring können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und starke Basen (z. B. Natriumhydrid, NaH) werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation Pyridinderivate ergeben, während die Reduktion Tetrahydropyridinderivate erzeugen könnte. Substitutionsreaktionen können zu verschiedenen substituierten Phenylderivaten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Dimethyl-4-(4-Hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Kalziumkanälen. Die Verbindung kann an diese Kanäle binden und deren Aktivität modulieren, wodurch die zellulären Kalziumspiegel beeinflusst werden. Diese Wechselwirkung kann verschiedene physiologische Prozesse beeinflussen, einschließlich Muskelkontraktion und Neurotransmitterfreisetzung.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its potential use as a calcium channel blocker, the compound may inhibit the influx of calcium ions into cells, thereby modulating various physiological processes such as muscle contraction and neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nifedipin: Ein bekannter Kalziumkanalblocker mit ähnlicher Dihydropyridinstruktur.

Amlodipin: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Felodipin: Ein Dihydropyridinderivat mit blutdrucksenkenden Eigenschaften.

Einzigartigkeit

Dimethyl-4-(4-Hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridin-3,5-dicarboxylat ist aufgrund seiner spezifischen strukturellen Merkmale, wie der Tetrahydrofuran-Einheit und der Hydroxy-Methoxyphenylgruppe, einzigartig. Diese Merkmale können besondere chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.